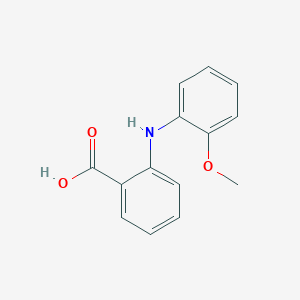

N-(2-Methoxyphenyl)anthranilic acid

Vue d'ensemble

Description

N-(2-Methoxyphenyl)anthranilic acid is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It has been found to interact with human fatty acid binding protein 4 (fabp4) in a crystal structure study . FABP4 is involved in lipid metabolism and inflammatory responses, and its inhibition has been linked to potential therapeutic effects in metabolic diseases .

Mode of Action

Based on its interaction with fabp4, it can be inferred that it may influence lipid metabolism and inflammatory responses

Biochemical Pathways

Benzoic acid, a related compound, is known to be involved in the shikimate and phenylpropanoid pathways, which are important for the biosynthesis of various phenolic compounds

Pharmacokinetics

Benzoic acid, a structurally related compound, is known to conjugate with glycine in the liver and excreted as hippuric acid . This might provide some insights into the potential ADME properties of 2-(2-Methoxyanilino)benzoic acid, but specific studies are needed to confirm this.

Result of Action

Benzoic acid and a related compound have been found to induce senescence and necrosis in tobacco leaves, primarily by suppressing seed germination and compromising the activity of the antioxidant system . In addition, a cytotoxic effect of benzoic acid on different cancer cell lines has been reported

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2-Methoxyanilino)benzoic acid. For instance, the presence of the compound in the root exudates of continuously cropped flue-cured tobacco has been found to significantly affect the richness and diversity of rhizosphere microorganisms, resulting in notable changes in microbial community structure and composition . This suggests that the compound’s action can be influenced by its environment, particularly the presence of other organisms and continuous cropping conditions .

Analyse Biochimique

Biochemical Properties

It is known that the compound has a significant influence on both excitation and emission spectra and the fluorescence intensities .

Cellular Effects

It has been found to interact with human FABP4, a lipid-binding protein, in the cytosol .

Molecular Mechanism

It is known to interact with human FABP4, suggesting potential roles in lipid metabolism .

Metabolic Pathways

Benzoic acids are the building blocks of most of the phenolic compounds in foods .

Activité Biologique

N-(2-Methoxyphenyl)anthranilic acid is a derivative of anthranilic acid, which has garnered attention due to its diverse biological activities. This compound is part of a broader class of N-aryl anthranilic acids known for their pharmacological potential, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activities associated with this compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including copper-catalyzed amination processes. The synthesis typically involves the reaction of 2-methoxyaniline with anthranilic acid derivatives under specific catalytic conditions. Table 1 summarizes key synthetic pathways and yields reported in the literature:

| Synthetic Method | Yield (%) | Conditions |

|---|---|---|

| Copper-catalyzed amination | 76 | CuI/Cu2O in 2-ethoxyethanol |

| Ultrasound-assisted methods | Moderate | Varies by substrate |

| Pd-catalyzed amination | High | In presence of potassium carbonate |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study evaluated its effects against various cancer cell lines, revealing an IC50 value of 14.6 µM against colorectal cancer (HTC-116) and 13.86 µM against breast cancer (MDAMB-231). The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 and S phases, as shown in flow cytometric analyses.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In a carrageenan-induced rat paw edema model, this compound demonstrated a percentage inhibition of 68.54%, indicating potent anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial Activity

This compound has shown promising antimicrobial effects. In vitro studies reported antifungal activity against Candida albicans, with a notable inhibition percentage at low concentrations (4 µg/mL). Additionally, it exhibited antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its chemical structure. The presence of the methoxy group at the ortho position enhances lipophilicity and potentially improves cellular uptake. The SAR studies suggest that modifications at the phenyl ring significantly affect the compound's potency across different biological assays.

Case Studies

- Anticancer Efficacy : A study involving the treatment of human liver hepatocellular carcinoma cells (HepG-2) with this compound showed a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent.

- Anti-inflammatory Mechanism : Research demonstrated that the compound inhibited the expression of cyclooxygenase enzymes (COX-1 and COX-2), further validating its role as an anti-inflammatory agent.

- Antifungal Activity : A comparative analysis highlighted that derivatives of anthranilic acid, including this compound, displayed enhanced antifungal activity compared to traditional antifungal agents.

Propriétés

IUPAC Name |

2-(2-methoxyanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-18-13-9-5-4-8-12(13)15-11-7-3-2-6-10(11)14(16)17/h2-9,15H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIMZRVJKYCPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10157791 | |

| Record name | Anthranilic acid, N-(2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13278-32-5 | |

| Record name | 2-(2-Methoxyphenylamino)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13278-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthranilic acid, N-(2-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013278325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthranilic acid, N-(2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.